2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide
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Overview
Description
2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide is a complex organic compound that features a benzodioxole ring, a hydrazino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Hydrazone Formation: The benzodioxole intermediate is then reacted with hydrazine to form the hydrazone derivative.
Acylation: The hydrazone derivative is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.
Substitution Reaction: Finally, the dichlorophenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amine derivatives from the reduction of the hydrazino group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Materials Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-Dichlorophenyl)acetamide
- 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-Dichlorophenyl)propionamide
Uniqueness
The uniqueness of 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
357267-30-2 |
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Molecular Formula |
C16H11Cl2N3O4 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C16H11Cl2N3O4/c17-11-3-2-10(6-12(11)18)20-15(22)16(23)21-19-7-9-1-4-13-14(5-9)25-8-24-13/h1-7H,8H2,(H,20,22)(H,21,23)/b19-7+ |
InChI Key |
KNWRFDPNYWRJFI-FBCYGCLPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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